molecular formula C23H20N2O2 B3568780 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole

2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole

Cat. No. B3568780
M. Wt: 356.4 g/mol
InChI Key: KFLNEDUHNWEZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazole, which is a heterocyclic compound. The presence of the dimethoxyphenyl and diphenyl groups suggests that it might have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The 2,5-dimethoxyphenyl and 4,5-diphenyl groups would be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring, as well as the electron-donating methoxy groups and the electron-withdrawing phenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar imidazole ring and the nonpolar phenyl rings might give it unique solubility properties .

Scientific Research Applications

Molecular Structure and Pharmacological Importance

  • X-ray Crystal Structure Analysis : This compound, studied for its X-ray crystal structure, crystallizes in the orthorhombic space group. This structural analysis is crucial for understanding its physical and chemical properties (Anthal et al., 2018).
  • Pharmacological Significance : Molecular docking studies against anti-inflammatory drug targets like Myeloperoxidase (MPO) and Cyclooxygenase (COX-2) indicate that this compound binds similarly to known inhibitors in their active sites, suggesting a parallel mode of drug action (Anthal et al., 2018).

Synthesis and Applications in Drug Development

  • Microwave-Promoted Synthesis : Research has been conducted on the microwave-promoted synthesis of this compound, highlighting efficient, solvent-free conditions for its production (Naeimi & Aghaseyedkarimi, 2016).
  • Antimalarial Activity : A study synthesized derivatives of this compound and evaluated their antimalarial activities against the chloroquine-sensitive Plasmodium falciparum strain. The molecular docking study also supported their potential as antimalarial agents (Septiana et al., 2021).

Biological Evaluation and Theoretical Studies

  • Antimicrobial Activities : Some derivatives of this compound have shown antimicrobial activities against various bacteria and fungi, demonstrating its potential in developing new antimicrobial agents (Altameemi et al., 2020).
  • Fluorescence Quenching Channel Study : The compound has been a subject of study for its fluorescence characteristics, particularly in understanding the hydrogen bonded dimer as a fluorescence quenching channel (Testa, 1991).

Advanced Applications

  • Non-Linear Optical (NLO) Applications : The compound has been evaluated for its potential as a non-linear optical material, examining its electronic properties and their implications for NLO applications (Perumal et al., 2021).
  • Antioxidant Potential : Research on imidazole derivatives, including this compound, has shown significant antioxidant potential, which could have implications in various therapeutic applications (Jayabharathi et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, it might interact with biological receptors or enzymes .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s intended to be a drug, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-26-18-13-14-20(27-2)19(15-18)23-24-21(16-9-5-3-6-10-16)22(25-23)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNEDUHNWEZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.